molecular formula C25H30O5 B14788231 Scanderone

Scanderone

Cat. No.: B14788231
M. Wt: 410.5 g/mol
InChI Key: ICPSZNAIWOCMJO-UHFFFAOYSA-N
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Description

Scanderone is a naturally occurring compound found in certain plant species. It belongs to the class of organic compounds known as coumarins, which are characterized by a benzopyrone structure. This compound has garnered interest due to its potential therapeutic properties and its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Scanderone can be synthesized through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the extraction from natural sources, followed by purification processes such as chromatography. Alternatively, large-scale synthesis can be achieved using optimized Pechmann condensation reactions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Scanderone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products:

    Oxidation: Hydroxylated this compound derivatives.

    Reduction: Dihydro-Scanderone.

    Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the formulation of natural dyes and fragrances.

Mechanism of Action

The mechanism of action of Scanderone involves its interaction with various molecular targets. It can inhibit certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The exact pathways and targets may vary depending on the specific biological context.

Comparison with Similar Compounds

Scanderone is unique among coumarins due to its specific structural features and biological activities. Similar compounds include:

    Coumarin: The parent compound of the coumarin family.

    Umbelliferone: A hydroxylated derivative of coumarin with similar properties.

    Esculetin: Another hydroxylated coumarin with notable antioxidant activity.

This compound stands out due to its distinct combination of chemical reactivity and biological effects, making it a valuable compound for further research and application.

Properties

Molecular Formula

C25H30O5

Molecular Weight

410.5 g/mol

IUPAC Name

5-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C25H30O5/c1-14(2)5-6-16-11-15(7-8-19(16)26)18-13-29-24-17-9-10-25(3,4)30-21(17)12-20(27)22(24)23(18)28/h5,7-11,13,17,20-22,24,26-27H,6,12H2,1-4H3

InChI Key

ICPSZNAIWOCMJO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3C4C=CC(OC4CC(C3C2=O)O)(C)C)O)C

Origin of Product

United States

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